isonicotinaldehyde diphenylhydrazone
Overview
Description
Isonicotinaldehyde diphenylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinaldehyde diphenylhydrazone can be synthesized through the condensation reaction between isonicotinaldehyde and diphenylhydrazine. The reaction typically involves mixing equimolar amounts of isonicotinaldehyde and diphenylhydrazine in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone. The reaction can be represented as follows:
Isonicotinaldehyde+Diphenylhydrazine→Isonicotinaldehyde diphenylhydrazone+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as mechanochemical synthesis or solid-state melt reactions. These methods can offer advantages in terms of reaction efficiency, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isonicotinaldehyde diphenylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isonicotinaldehyde diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, it may interact with cellular components such as proteins and nucleic acids, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinaldehyde diphenylhydrazone
- Nicotinaldehyde diphenylhydrazone
- Benzaldehyde diphenylhydrazone
Uniqueness
Isonicotinaldehyde diphenylhydrazone is unique due to its specific structural features, which include the isonicotinaldehyde moiety
Properties
IUPAC Name |
N-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)20-15-16-11-13-19-14-12-16/h1-15H/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLESHUHJMILD-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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